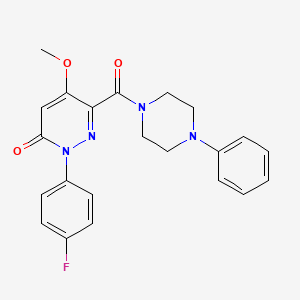

2-(4-Fluorophenyl)-5-methoxy-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-(4-Fluorophenyl)-5-methoxy-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one is a pyridazinone derivative, a class of compounds known for their diverse biological activities. Pyridazinones have been extensively studied due to their potential therapeutic applications, including anticancer, antiangiogenic, and antioxidant properties .

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves multi-step reactions, starting from various precursors. For instance, the synthesis of related compounds has been achieved through methods such as the Friedel-Crafts acylation followed by cyclization with hydrazine hydrate , or by employing the Gewald synthesis technique followed by condensation with aldehydes . Although the specific synthesis route for the compound is not detailed in the provided papers, these methods give insight into the potential synthetic pathways that could be adapted for its production.

Molecular Structure Analysis

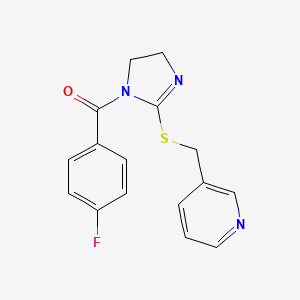

The molecular structure of pyridazinone derivatives is characterized by a pyridazine ring, which can be substituted with various functional groups that influence the compound's properties and biological activity. For example, the presence of a fluorophenyl group, as seen in the title compound, is a common feature in many biologically active molecules due to the electron-withdrawing nature of the fluorine atom, which can affect the molecule's binding affinity to biological targets . The crystal structure of a related compound, 4-benzyl-2-[2-(4-fluoro-phen-yl)-2-oxoethyl]-6-phenyl-pyridazin-3(2H)-one, shows that the substituents on the pyridazine ring can adopt various orientations, which may influence the compound's intermolecular interactions and stability .

Chemical Reactions Analysis

Pyridazinone derivatives can undergo a variety of chemical reactions, depending on their substituents. For instance, they can participate in condensation reactions to form Schiff bases , or they can be used as precursors for the synthesis of benzo-annelated heterocyclic systems . The reactivity of the pyridazinone ring allows for the introduction of different substituents, which can be strategically selected to target specific biological activities or to improve the compound's physicochemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. The presence of methoxy and fluorophenyl groups can affect the compound's solubility, stability, and reactivity. For example, the introduction of a methoxy group can increase the electron density on the aromatic ring, potentially enhancing the compound's ability to interact with biological targets . The fluorine atom can also increase the lipophilicity of the molecule, which is an important factor in drug design, as it can affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties .

properties

IUPAC Name |

2-(4-fluorophenyl)-5-methoxy-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O3/c1-30-19-15-20(28)27(18-9-7-16(23)8-10-18)24-21(19)22(29)26-13-11-25(12-14-26)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAQMICUBIKKPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(N=C1C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-5-methoxy-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide](/img/structure/B3019140.png)

![ethyl 4-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B3019150.png)

![3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3019152.png)

![N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine](/img/structure/B3019155.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(ethylsulfanyl)benzamide](/img/structure/B3019159.png)